molecular formula C6H12O2 B121029 Tert-butyl acetate CAS No. 540-88-5

Tert-butyl acetate

Cat. No. B121029
CAS RN: 540-88-5
M. Wt: 116.16 g/mol
InChI Key: WMOVHXAZOJBABW-UHFFFAOYSA-N
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Description

Tert-butyl acetate is a chemical compound that is not directly discussed in the provided papers. However, tert-butyl groups and acetate moieties are frequently mentioned as components of more complex molecules or as reagents in various chemical reactions. For instance, tert-butyl esters are used as chain transfer agents in copolymerization processes , and tert-butyl acetothioacetate is utilized in synthesis for acylation and annulation reactions . The specific compound tert-butyl acetate itself is known for its applications as a solvent and in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can be quite versatile. For example, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which are then used for the asymmetric synthesis of amines . Additionally, tert-butyl hypofluorite is synthesized by reacting elemental fluorine with tert-butyl alcohol . These methods demonstrate the reactivity of tert-butyl-containing compounds and their utility in synthesizing a wide range of chemical products.

Molecular Structure Analysis

The molecular structure of tert-butyl acetate has been analyzed using microwave spectroscopy and quantum chemical calculations, revealing that it possesses two conformers due to its rather rigid frame . The most abundant conformer in the supersonic jet is of C_s symmetry and is significantly lower in energy than the C_1 conformer. The study provides detailed insights into the structure and dynamics of tert-butyl acetate, including the barrier to internal rotation of the acetyl methyl group.

Chemical Reactions Analysis

Tert-butyl groups are involved in various chemical reactions. For instance, tert-butyl esters function as chain transfer agents in cationic copolymerization, affecting the efficiency of the chain transfer process . The serendipitous synthesis of (tert-butyl-NNO-azoxy)acetonitrile demonstrates the reduction of an oxime group to a methylene unit, showcasing the reactivity of tert-butyl-containing compounds in the formation of nitrogen heterocycles . Moreover, tert-butyl acetothioacetate is used in synthesis reactions such as acylation, annulation, and cyclization .

Physical and Chemical Properties Analysis

The physical properties of tert-butyl hypofluorite, a related compound, have been characterized, with a melting point around -94°C and an extrapolated boiling point of about +40°C . The chemical properties of tert-butyl-containing compounds are diverse, as seen in their use as intermediates for asymmetric synthesis , nanoreactors for the synthesis of azo-compounds , and in the synthesis of key intermediates for pharmaceuticals such as atorvastatin .

Scientific Research Applications

1. Industrial Applications and Toxicity Studies

Tert-butyl acetate (TBAc) is primarily used as an organic solvent in various industrial applications, including coatings, cleaning, and surface treatment. Extensive research has been conducted to understand its toxicity and safety profile, particularly in contexts like maternal exposure and its effects on embryo-fetal development. For instance, studies have shown that TBAc causes minimal maternal toxicity and no embryotoxicity or teratogenicity at certain dosages in rats (Yang et al., 2007).

2. Chemical Synthesis and Catalysis

TBAc finds significant use in chemical synthesis and catalysis. For example, it has been utilized in the alkylation of acetates using primary alcohols and diols, showcasing its role in producing important raw materials for organic and industrial chemistry (Iuchi et al., 2010). Such applications are crucial in developing new synthetic pathways and materials.

3. Environmental and Degradation Studies

Environmental studies have investigated the degradation pathways of compounds like methyl tert-butyl ether (MTBE) and their treatment using processes like UV/H2O2, where byproducts including tert-butyl acetate are generated and analyzed (Stefan et al., 2000). This research is pivotal for understanding the environmental impact and breakdown of industrial chemicals.

4. Pharmaceutical and Biological Research

In pharmaceutical and biological research, tert-butyl esters, like TBAc, are evaluated for their physicochemical and pharmacokinetic properties, efficacies, and activities. These studies are crucial in the drug discovery process, particularly when assessing substituents like the tert-butyl group in bioactive compounds (Westphal et al., 2015).

5. Analytical Chemistry and Spectroscopy

TBAc is also explored in the field of analytical chemistry, particularly in spectroscopy. Studies have been done on its conformational analysis using techniques like microwave spectroscopy combined with quantum chemical calculations, contributing to a deeper understanding of its molecular structure and behavior (Zhao et al., 2016).

6. Environmental Technology

In environmental technology, TBAc is involved in processes like the recovery of excess tert-butyl alcohol in fuel additive production. Research in this area includes the techno-economic assessment of processes like extractive distillation, addressing challenges such as azeotropic mixtures and solvent recovery (Simasatitkul et al., 2017).

Safety And Hazards

Tert-butyl acetate is highly flammable and harmful if inhaled . It may cause respiratory irritation and drowsiness or dizziness . It is incompatible with nitrates, strong oxidizers, alkalis, and acids .

Future Directions

Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . The primary method for TBAC production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks .

properties

IUPAC Name

tert-butyl acetate
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InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3
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InChI Key

WMOVHXAZOJBABW-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(C)(C)C
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID1022055
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Molecular Weight

116.16 g/mol
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Physical Description

Tert-butyl acetate is a colorless liquid with a mild odor. Floats on water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor.
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Boiling Point

208 °F at 760 mmHg (USCG, 1999), 95.1 °C, 97.8 °C, 208 °F
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Flash Point

72 °F (NIOSH, 2023), 72 °F, 72 °F (closed cup), 16.6 - 22.2 °C (CLOSED CUP), 15.5 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ethyl ether, chloroform, acetic acid, Miscible with common industrial organic solvents, Practically insoluble in water, Solubility in water: poor, Insoluble
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Density

0.8665 at 68 °F 0.8593 at 25 °C (USCG, 1999) - Less dense than water; will float, 0.8665 g/cu cm at 20 °C, Relative density (water = 1): 0.86, 0.87
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Vapor Density

4.0 at BP (Air = 1), Relative vapor density (air = 1): 4
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Vapor Pressure

47.0 [mmHg], 47 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 25 °C: 6.3
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Mechanism of Action

... /tert-Butyl acetate/ behaved as inhibitor of acetylcholine when it combined with the acetylcholine receptor on the muscle.
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Product Name

Tert-butyl acetate

Color/Form

Liquid, Colorless liquid

CAS RN

540-88-5
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Record name TERT-BUTYL ACETATE
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Synthesis routes and methods I

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
Name
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Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
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0 (± 1) mol
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Name
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0.109 g
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Name

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,102,905 describes a process for producing t-butyl acetate by the reaction of isobutylene and acetic acid in the presence of an organic sulfonic acid in the liquid phase. The crude product is then purified by means of distillation to give t-butyl acetate free of isobutylene.
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0 (± 1) mol
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[Compound]
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sulfonic acid
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl acetate
Reactant of Route 4
Tert-butyl acetate
Reactant of Route 5
Tert-butyl acetate
Reactant of Route 6
Tert-butyl acetate

Citations

For This Compound
3,680
Citations
MW Rathke, DF Sullivan - Journal of the American Chemical …, 1973 - ACS Publications
… in hexane furnishes lithio tert-butyl acetate as a stable white solid.… tert-butyl acetate as a white powder in yields of 95-100%. … of tert-butyl acetate, but the solid remains colorless with no …
Number of citations: 155 pubs.acs.org
CE Coomber, V Laserna, LT Martin, PD Smith… - Organic & …, 2019 - pubs.rsc.org
… In this paper we report a practical and useful catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent. The use of an ester solvent offers improvements in terms …
Number of citations: 29 pubs.rsc.org
JB Montón, R Munoz, MC Burguet, J De La Torre - Fluid phase equilibria, 2005 - Elsevier
New consistent vapor–liquid equilibrium data for the binary systems isobutyl alcohol (IBA)+isobutyl acetate (IBAc) and tert-butyl alcohol (TBA)+tert-butyl acetate (TBAc) are reported at …
Number of citations: 44 www.sciencedirect.com
L Longacre, E Wu, C Yang, M Zhang, S Sinha… - Liquids, 2022 - mdpi.com
… earlier considerations to include the tert-butyl acetate mono-solvent, … expressions are reported for tert-butyl acetate based on our … compounds dissolved in tert-butyl acetate at 298.15 K. …
Number of citations: 8 www.mdpi.com
S Le Calvé, G Le Bras… - International journal of …, 1997 - Wiley Online Library
… In the case of tert-butyl acetate where 1% of reactive impurities could affect the measured … constants for the reaction of OH with tert-butyl acetate. Possible contributions to the measured …
Number of citations: 24 onlinelibrary.wiley.com
CA Bunton, JL Wood - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Isotopic tracer studies on the acid-catalysed hydrolysis of tert.-butyl acetate, in water and in aqueous dioxan, show that although the fission in water is predominantly of the alkyl-oxygen …
Number of citations: 18 pubs.rsc.org
Y Zhao, H Mouhib, G Li, I Kleiner, W Stahl - Journal of Molecular …, 2016 - Elsevier
… tert-Butyl acetate was investigated using a combination of quantum chemical calculations … and dynamics of the most abundant conformer of tert-butyl acetate, for which a set of rotational …
Number of citations: 12 www.sciencedirect.com
JD Budroe, JP Brown, AG Salsmon, MA Marty - Regulatory Toxicology and …, 2004 - Elsevier
tert-Butyl acetate (TBAc) is an industrial chemical with potential uses as a degreaser and in architectural coatings. Limited chronic toxicity data exist for TBAc. However, acute inhalation …
Number of citations: 19 www.sciencedirect.com
CE Rudy Jr, P Fugassi - The Journal of Physical Chemistry, 1948 - ACS Publications
… The difference in the behavior of ethyl acetate and tertbutyl acetate is paralleled by ethyl bromide and feri-butyl bromide. Ethyl bromide decomposes, entirely or …
Number of citations: 40 pubs.acs.org
J Nti-Gyabaah, YC Chiew - Journal of Chemical & Engineering …, 2008 - ACS Publications
A material-conserving analytical solubility measurement technique, with in-line reversed HPLC separation protocol, was employed to measure the mole fraction solubility of lovastatin in …
Number of citations: 25 pubs.acs.org

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